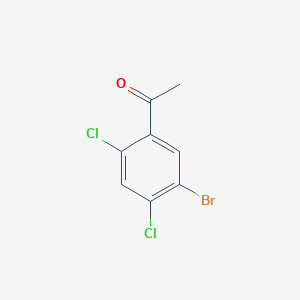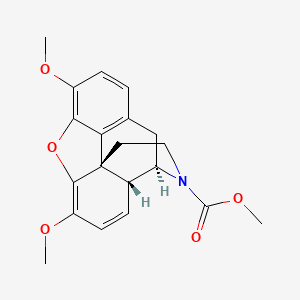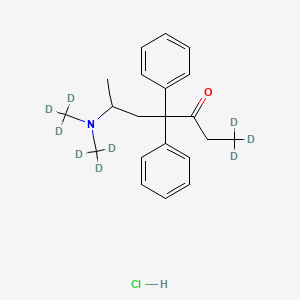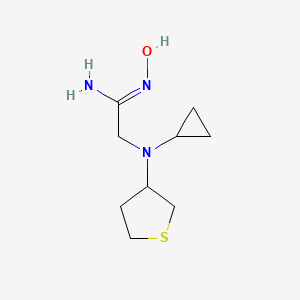
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains an amino group, a hydroxypropyl group, and a sulfinyl group attached to a propanoic acid backbone. These functional groups contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of (2R)-2-Amino-3-mercaptopropanoic acid with 3-chloropropanol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Sodium borohydride; reactions are often conducted in an aqueous or alcoholic medium.
Substitution: Various electrophiles such as alkyl halides; reactions may require a base to deprotonate the amino group.
Major Products Formed
Oxidation: Formation of (2R)-2-Amino-3-((3-hydroxypropyl)sulfonyl)propanoic acid.
Reduction: Formation of (2R)-2-Amino-3-((3-hydroxypropyl)thiol)propanoic acid.
Substitution: Formation of substituted amino derivatives depending on the electrophile used.
Scientific Research Applications
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfinyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-3-((3-hydroxypropyl)amino)propanoic acid
- (2R)-2-{[(3R)-3-(3,4-difluorophenyl)-3-hydroxypropyl]amino}propanoic acid
Uniqueness
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds. This functional group allows for specific oxidation and reduction reactions that are not possible with other compounds lacking the sulfinyl group.
Properties
Molecular Formula |
C6H13NO4S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-hydroxypropylsulfinyl)propanoic acid |
InChI |
InChI=1S/C6H13NO4S/c7-5(6(9)10)4-12(11)3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-,12?/m0/s1 |
InChI Key |
JKLZQOWIWNYTTI-XHBICQFHSA-N |
Isomeric SMILES |
C(CO)CS(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CO)CS(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















